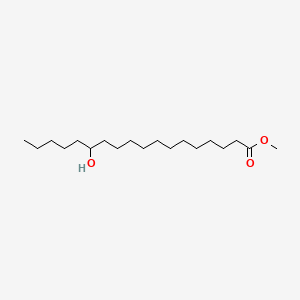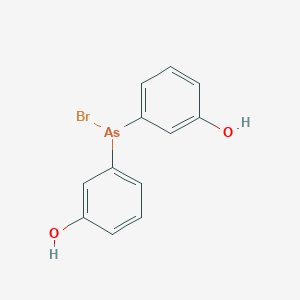
Bis(3-hydroxyphenyl)arsinous bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-hydroxyphenyl)arsinous bromide is an organoarsenic compound characterized by the presence of two 3-hydroxyphenyl groups attached to an arsenic atom, which is further bonded to a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-hydroxyphenyl)arsinous bromide typically involves the reaction of 3-hydroxyphenylarsine oxide with hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(3-Hydroxyphenyl)arsine oxide+HBr→Bis(3-hydroxyphenyl)arsinous bromide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
Bis(3-hydroxyphenyl)arsinous bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: It can be reduced to form arsenic(III) derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or amines can replace the bromine atom.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) compounds.
Substitution: Various substituted arsinous compounds.
科学的研究の応用
Bis(3-hydroxyphenyl)arsinous bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Bis(3-hydroxyphenyl)arsinous bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
類似化合物との比較
Similar Compounds
- Bis(4-hydroxyphenyl)arsinous bromide
- Bis(2-hydroxyphenyl)arsinous bromide
- Bis(3-methoxyphenyl)arsinous bromide
Uniqueness
Bis(3-hydroxyphenyl)arsinous bromide is unique due to the specific positioning of the hydroxy groups on the phenyl rings, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
特性
CAS番号 |
6308-60-7 |
|---|---|
分子式 |
C12H10AsBrO2 |
分子量 |
341.03 g/mol |
IUPAC名 |
3-[bromo-(3-hydroxyphenyl)arsanyl]phenol |
InChI |
InChI=1S/C12H10AsBrO2/c14-13(9-3-1-5-11(15)7-9)10-4-2-6-12(16)8-10/h1-8,15-16H |
InChIキー |
WGIUAVGRPJAUKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


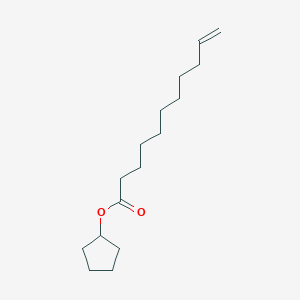
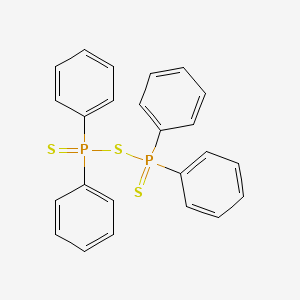
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
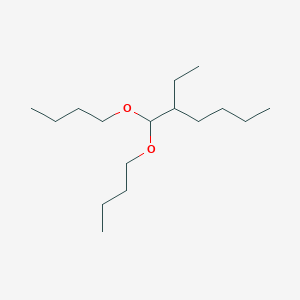
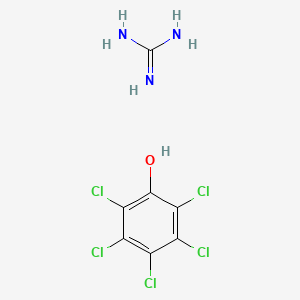

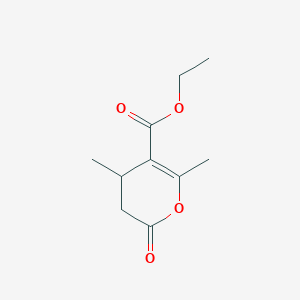
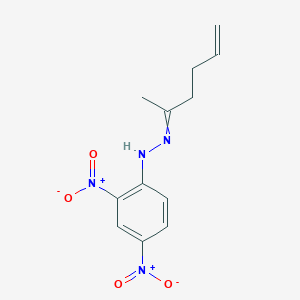
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
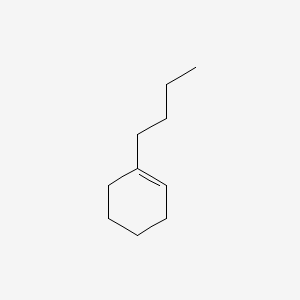
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
